Product packaging for Spiro[3.5]nona-1,6-diene-2-carboxamide(Cat. No.:CAS No. 18205-68-0)

Spiro[3.5]nona-1,6-diene-2-carboxamide

Cat. No.: B579434
CAS No.: 18205-68-0
M. Wt: 163.22
InChI Key: QVIAOQRABJXQTQ-UHFFFAOYSA-N
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Description

Contextual Significance of Spirocyclic Scaffolds in Modern Chemical Synthesis

Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry and materials science. acs.orgnih.gov Their defining feature is the spiro-atom, a quaternary carbon that joins two rings, imparting a rigid, three-dimensional geometry. Current time information in Le Flore County, US.chemenu.com This is in stark contrast to more traditional, often planar, aromatic systems. The inherent three-dimensionality of spirocycles allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Current time information in Le Flore County, US.sandiego.edu

Natural products are a rich source of spirocyclic motifs, which have evolved to interact with proteins and other biological macromolecules. acs.orgCurrent time information in Le Flore County, US. This has inspired synthetic chemists to incorporate spirocycles into drug candidates to improve their physicochemical and pharmacokinetic profiles. sandiego.edu Shifting from flat, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons, such as those found in spirocycles, generally correlates with improved solubility and metabolic stability. sandiego.edu Despite their potential, the synthesis of spirocycles can be challenging due to the presence of the sterically hindered quaternary carbon. Current time information in Le Flore County, US.

Table 1: Examples of Bioactive Spirocyclic Compounds

Compound Name Spiro System Biological Activity/Application Reference
Griseofulvin Spiro[benzofuran-2(3H),1'-cyclohexane] Antifungal libretexts.org
Spiperone 8-azaspiro[4.5]decane Antipsychotic Current time information in Le Flore County, US.
Quisinostat Spiro[chroman-4,4'-imidazolidine] HDAC inhibitor (cancer therapy) sandiego.edu

Strategic Importance of the Carboxamide Functionality in Molecular Design

The carboxamide group is one of the most prevalent functional groups in pharmaceuticals and biologically active compounds. chadsprep.commdpi.com Its importance stems from its remarkable chemical stability and its ability to act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). chadsprep.com This dual nature allows carboxamides to form strong and specific interactions with biological targets, such as enzymes and receptors. chemenu.com

Structurally, the amide bond is planar, which can impart a degree of conformational rigidity to a molecule. nih.gov This planarity, combined with its hydrogen bonding capabilities, makes the carboxamide group an excellent linker for connecting different molecular fragments in a predictable manner. chadsprep.com Furthermore, the carboxamide group is considered a bioisostere of the carboxylic acid group, but it is generally more stable to metabolic degradation and can offer improved cell permeability. nih.govbeilstein-journals.org The substitution pattern on the amide nitrogen can be varied to fine-tune the molecule's properties, such as its solubility and lipophilicity. nih.gov

Rationale for Comprehensive Investigation of Spiro[3.5]nona-1,6-diene-2-carboxamide

A thorough investigation of this compound is warranted due to the unique combination of its structural features. The spiro[3.5]nonane core, consisting of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring, is a less common spirocyclic system compared to, for example, spiro[4.5]decanes. The presence of two double bonds within this framework, one in each ring, introduces both rigidity and potential for further functionalization through reactions such as cycloadditions or electrophilic additions.

Although "this compound" is cataloged under CAS number 18205-68-0, there is a notable absence of published research detailing its synthesis or properties. Current time information in Le Flore County, US. This suggests that it is a novel or underexplored chemical entity. A comprehensive investigation would therefore involve proposing and developing a synthetic route, characterizing the molecule's structure and properties, and exploring its potential applications.

A plausible, though hypothetical, synthetic approach could involve a Diels-Alder reaction between a suitably substituted cyclobutene (B1205218) and a cyclohexadiene derivative to construct the spiro[3.5]nonane framework. libretexts.orgnih.gov The carboxamide group could be introduced either before or after the cycloaddition.

Overview of Current Research Landscape and Emerging Trends in Spirochemistry

The field of spirochemistry is experiencing a renaissance, driven by the increasing demand for structurally novel and three-dimensional molecules in drug discovery and materials science. Current time information in Le Flore County, US.sandiego.edu Current research is focused on several key areas:

Development of new synthetic methods: Overcoming the synthetic challenges associated with constructing the spirocyclic core is a major focus. This includes the development of novel cycloaddition reactions, ring-closing metathesis, and rearrangement reactions. sandiego.edursc.org

Asymmetric synthesis: The synthesis of enantiomerically pure spirocycles is crucial for their application as pharmaceuticals, as different enantiomers can have vastly different biological activities. Catalytic asymmetric methods are therefore highly sought after.

Exploration of novel spirocyclic systems: Researchers are moving beyond the more common spirocycles to explore systems containing different ring sizes and heteroatoms. acs.orgnih.gov This expands the available chemical space for drug discovery.

Applications in medicinal chemistry: Spirocycles are being incorporated into a wide range of drug candidates, targeting diseases such as cancer, infectious diseases, and neurological disorders. nih.govcaltech.edu There is a particular interest in their use as rigid scaffolds to mimic peptide beta-turns.

Computational studies: Theoretical calculations are becoming increasingly important for predicting the properties and reactivity of spirocyclic compounds, aiding in the design of new synthetic targets and the understanding of their biological activity. barbatti.org

The trend is towards the creation of more complex and functionally diverse spirocyclic molecules. The combination of a spirocyclic core with other important pharmacophores, such as the carboxamide group in the case of this compound, represents a promising strategy for the development of new chemical entities with unique properties and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B579434 Spiro[3.5]nona-1,6-diene-2-carboxamide CAS No. 18205-68-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18205-68-0

Molecular Formula

C10H13NO

Molecular Weight

163.22

IUPAC Name

spiro[3.5]nona-2,7-diene-2-carboxamide

InChI

InChI=1S/C10H13NO/c11-9(12)8-6-10(7-8)4-2-1-3-5-10/h1-2,6H,3-5,7H2,(H2,11,12)

InChI Key

QVIAOQRABJXQTQ-UHFFFAOYSA-N

SMILES

C1CC2(CC=C1)CC(=C2)C(=O)N

Synonyms

Spiro[3.5]nona-1,6-diene-2-carboxamide (7CI,8CI)

Origin of Product

United States

Synthetic Methodologies for Spiro 3.5 Nona 1,6 Diene 2 Carboxamide and Its Congeners

Convergent and Divergent Synthetic Pathways to the Spiro[3.5]nona-1,6-diene Core

The formation of the spiro[3.5]nonane skeleton, the central architectural feature, can be approached through a variety of powerful synthetic reactions. These methods include building the two rings simultaneously or sequentially through cyclization, cycloaddition, and rearrangement reactions.

Intramolecular cyclization offers a direct route to spirocyclic systems by forming one of the rings from a pre-existing cyclic precursor. Radical cyclizations, in particular, are effective for creating quaternary spirocenters. For instance, a radical can be generated on a side chain attached to a cyclohexane (B81311) ring, which then attacks an internal acceptor to form the spiro-fused cyclobutane (B1203170). A conceptually new methodology has been developed where spiro radicals are trapped intramolecularly to produce complex spirocyclic compounds from common migration substrates nih.gov. This approach, involving radical addition, intramolecular cyclization, and subsequent ring opening, can yield structurally valuable spirocycles nih.gov.

Domino or cascade reactions provide an efficient means to construct complex molecules in a single pot. A Knoevenagel/Michael/cyclization multicomponent domino reaction, assisted by microwave irradiation and catalyzed by an ionic liquid, has been developed for the synthesis of various spiro compounds mdpi.com. Such strategies rapidly build molecular complexity from simple starting materials mdpi.com.

Table 1: Examples of Intramolecular Cyclization and Annulation Reactions for Spirocycle Synthesis

Reaction Type Starting Materials Conditions Product Type Yield Reference
Radical Cyclization Olefins with migration groups Radical initiator Spirocyclic compounds - nih.gov
Domino Reaction Isatin, malononitrile, barbituric acid 1-methylimidazolium chloride, EtOH, Microwave Spirooxindoles 43–98% mdpi.com

Cycloaddition reactions are among the most powerful tools in organic synthesis for the construction of cyclic and spirocyclic frameworks.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction can be employed to construct the six-membered ring of the spiro[3.5]nonadiene system. A methylenecyclobutane derivative, acting as the dienophile, can react with a suitable diene. Conversely, a cyclobutene-containing diene could react with a dienophile. Lewis acid catalysis is often required for reactions involving less reactive dienes or dienophiles, such as with 5-methylidene-hydantoins and cyclohexadiene nih.gov. In nature, dedicated [4+2] cyclases, or Diels-Alderases, are known to catalyze such transformations in the biosynthesis of spirotetramates and spirotetronates, highlighting the enzymatic potential for these reactions nih.gov. Regioselective [4+2] cycloaddition reactions have been successfully used to synthesize various spiro compounds researchgate.netrsc.orgrsc.org.

[3+2] Cycloaddition: This type of reaction is highly effective for synthesizing five-membered rings, which are not directly part of the spiro[3.5]nonane core but are frequently used in the synthesis of complex spiro compounds like spirooxindoles mdpi.commdpi.com. These reactions often involve the in situ generation of a 1,3-dipole, such as an azomethine ylide, which then reacts with a dipolarophile mdpi.combeilstein-journals.orgresearchgate.net. While not a direct route to the four- or six-membered rings of the target molecule, the principles of controlling spiro-center formation are highly relevant. Efficient one-pot three-component [3+2]-cycloaddition reactions have been developed that provide stereoselective access to new polyheterocyclic systems nih.gov.

Table 2: Representative Cycloaddition Strategies for Spirocycle Formation

Reaction Type Reactants Catalyst/Conditions Product Type Yield Reference
[4+2] Cycloaddition 5-Methylidene-2-thiohydantoins, 1,3-dienes ZnI2 Spiro-thiohydantoins High nih.gov
[4+2] Annulation 2-methyl-3H-indolium salt, α-bromo N-acyl hydrazone Water, mild conditions Spiro(indoline-2,3′-hydropyridazine) High rsc.org
[3+2] Cycloaddition Isatins, azetidine-2-carboxylic acid, maleimides Mild conditions Spiro[1-azabicyclo[3.2.0]heptane]oxindoles Up to 93% nih.gov
[3+2] Cycloaddition Steroidal arylidene derivatives, azomethine ylides Heat Spiropyrrolidine steroids Good beilstein-journals.org

Rearrangement reactions provide an alternative pathway to the spiro[3.5]nonane core by altering the size of pre-existing rings.

Ring Expansion: A smaller ring can be expanded to form either the cyclobutane or cyclohexane portion of the spirocycle. For example, a spiro[2.5]octane system, containing a cyclopropane ring, could undergo a strain-driven ring expansion to form the cyclobutane of a spiro[3.5]nonane system. Such expansions can be mediated by Lewis acids or proceed through cationic intermediates nih.gov. This strategy is particularly effective when driven by the release of ring strain, such as in the expansion of oxaspiro[2.3]hexanes to cyclopentanones nih.gov. Recent strategies have focused on developing ring expansions for creating libraries of medium-sized rings, which are traditionally challenging to synthesize via direct cyclization semanticscholar.org.

Ring Contraction: Conversely, a larger ring can be contracted. A spiro[4.5]decane system, for instance, could undergo a Favorskii or Wolff rearrangement to contract the five-membered ring to a four-membered ring, yielding the desired spiro[3.5]nonane skeleton. Cationic rearrangements, like the pinacol rearrangement, are also employed for ring contractions wikipedia.org.

Table 3: Ring Expansion/Contraction Methods for Spirocycle Synthesis

Method Precursor Ring System Conditions Resulting Ring System Key Feature Reference
Ring Expansion 1-Oxaspiro[2.3]hexane Lewis Acid Cyclopentanone Strain release driven nih.gov
Ring Expansion Azacyclic precursors N-quaternization, N-N bond cleavage Medium-sized N-heterocycles Access to 8-12 membered rings semanticscholar.org
Ring Contraction Fused-ring bicycles Cationic rearrangement Unequal bicyclic systems Coupled expansion/contraction wikipedia.org

Strategic Introduction and Transformation of the Carboxamide Moiety

Once the spiro[3.5]nonadiene core is assembled, or by using a precursor already containing the necessary functionality, the carboxamide group must be introduced at the C-2 position of the cyclobutane ring.

Several strategies can be envisioned:

Starting with a Functionalized Precursor: The synthesis could begin with a cyclobutane derivative already bearing a carboxylic acid or ester group. This functionalized cyclobutane would then be used in one of the spirocyclization strategies described above. The final step would be the amidation of the carboxylic acid or ester, a standard transformation in organic synthesis, often achieved using coupling agents like DCC or EDC, or by direct reaction of an ester with an amine.

Functionalization of a Spirocyclic Ketone: A common precursor to the target molecule would be Spiro[3.5]nona-1,6-dien-2-one. The ketone can be transformed into the carboxamide through various multi-step sequences. For example, a Wittig reaction with a phosphonium ylide containing an ester group could introduce a carboxymethylidene group, which could then be reduced and converted to the amide. Alternatively, oxidation of the ketone (e.g., Baeyer-Villiger oxidation) could lead to a lactone, which upon opening and functional group manipulation, could yield the desired carboxamide.

Direct Oxidative Amidation: Modern methods allow for the direct conversion of aldehydes to amides. If a spiro[3.5]nona-1,6-diene-2-carbaldehyde precursor could be synthesized, it could be directly coupled with an amine in the presence of an oxidant to form the carboxamide researchgate.net.

The choice of strategy depends heavily on the stability of the diene system to the reaction conditions required for introducing the carboxamide group.

Enantioselective and Diastereoselective Synthetic Routes

Controlling the stereochemistry of the spirocenter and any other chiral centers is crucial. The planarity of the diene in the target molecule means the primary stereochemical challenge is controlling the spirocenter's configuration if substituents create chirality.

Diastereoselective Synthesis: In many cycloaddition and cyclization reactions, the stereochemistry of the product is dictated by the geometry of the starting materials and the reaction mechanism. For example, 1,3-dipolar cycloadditions can proceed with high diastereoselectivity, leading to the preferential formation of one diastereomer mdpi.com. The relative orientation of the reactants in the transition state determines the outcome.

Enantioselective Synthesis: Achieving an excess of one enantiomer requires the use of chiral information during the synthesis. This can be accomplished through several key approaches:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical outcome of the key bond-forming step.

Substrate Control: Using a starting material that is already enantiomerically pure can influence the stereochemistry of newly formed chiral centers.

Chiral Catalysis: This is often the most efficient method, where a small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product.

Chiral catalysis is a powerful tool for the asymmetric synthesis of spirocycles researchgate.netsemanticscholar.org. Organocatalysis and transition-metal catalysis are the two main pillars of this field.

Organocatalysis: Chiral amines, phosphoric acids, and squaramides have emerged as powerful catalysts for enantioselective reactions. For instance, cinchona-derived primary amines can catalyze asymmetric Diels-Alder reactions to produce spirocyclic compounds with excellent diastereo- and enantioselectivities researchgate.net. Similarly, squaramide catalysts have been used in asymmetric sulfa-Michael/aldol cascade reactions to generate chiral C2-spirooxindoles with multiple stereocenters rsc.org. An efficient enantioselective synthesis of γ-chiral α-spiro-γ-lactones was achieved using a BINOL-derived chiral bifunctional sulfide catalyst nii.ac.jp.

Transition-Metal Catalysis: Chiral complexes of metals like palladium, iridium, and rhodium are widely used to catalyze enantioselective cycloadditions and annulations. Palladium-catalyzed asymmetric [4+2] dipolar cyclizations have been developed to construct chiral spiro-indenes with high enantio- and diastereoselectivities oaepublish.com. Co-catalysis systems, such as an iridium and Brønsted acid combination, have been used for enantioselective formal [4+2] cycloadditions to yield spiro-N,O-ketals with excellent enantioselectivities (most >95% ee) rsc.org.

Table 4: Examples of Chiral Catalysis in Spirocycle Synthesis

Reaction Type Catalyst Type Catalyst Example Product Type Enantiomeric Excess (ee) Reference
Bisvinylogous [4+2] Cycloaddition Organocatalyst (Primary Amine) Cinchonidine-based amine Spirocyclic compounds Excellent researchgate.net
Asymmetric [4+2] Cyclization Transition Metal (Palladium) Pd2(dba)3·CHCl3 / Chiral Ligand Chiral spiro-indenes Up to 97% oaepublish.com
Asymmetric Bromolactonization Organocatalyst (Bifunctional Sulfide) BINOL-derived sulfide α-Spiro-γ-lactones Good to Excellent nii.ac.jp
Formal [4+2] Cycloaddition Co-catalysis (Iridium/Brønsted Acid) Iridium complex / Chiral Phosphoric Acid Spiro-N,O-ketals >95% rsc.org
Sulfa-Michael/Aldol Cascade Organocatalyst (Squaramide) Cinchona-derived squaramide Spiro[indoline-2,3′-thiophene]-3-ones Up to 99% rsc.org

Asymmetric Induction through Chiral Auxiliaries and Reagents

The creation of a single desired enantiomer of a chiral molecule is a fundamental goal in modern organic synthesis, particularly for pharmaceutical applications. Asymmetric induction, the process of influencing the stereochemical outcome of a reaction, can be achieved through various methods, including the use of chiral auxiliaries and reagents. While specific methodologies for the asymmetric synthesis of Spiro[3.5]nona-1,6-diene-2-carboxamide are not extensively detailed in the reviewed literature, the principles can be extrapolated from the synthesis of other chiral spirocycles.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. The inherent stereochemistry of a starting material, such as in the synthesis of spiro heterocyclic steroids, can sometimes facilitate the production of a single diastereomer without the need for external chiral auxiliaries beilstein-journals.org. However, for substrates lacking such innate stereochemical bias, the attachment of a chiral auxiliary is a powerful strategy. For instance, in the synthesis of spirooxoindoles, a chiral bicyclic lactam has been effectively used as a chiral auxiliary to control the stereochemistry of SNAr reactions, leading to products with high diastereomeric ratios (up to 99:1) researchgate.net. These products can then be further transformed into the desired spirocyclic systems researchgate.net.

Chiral Reagents and Catalysts: The use of chiral reagents and catalysts is another cornerstone of asymmetric synthesis. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of spiro compounds semanticscholar.orgrsc.orgresearchgate.netresearchgate.net. Chiral amines and phosphoric acids are common organocatalysts that can activate substrates and create a chiral environment for the reaction to proceed with high enantioselectivity. For example, an organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement has been reported for the synthesis of chiral spiro[4.4]nonane-1,6-diones with excellent enantioselectivities (95-97% ee) scispace.com. Similarly, palladium-catalyzed asymmetric (4 + 2) dipolar cyclization has been employed to construct chiral spiro-indenes, achieving high enantio- and diastereoselectivities oaepublish.com. These examples highlight the potential for applying similar catalytic systems to the asymmetric synthesis of this compound.

The table below summarizes the diastereomeric ratios achieved in the synthesis of spirooxoindoles using a chiral auxiliary, illustrating the high level of stereocontrol attainable with this method.

EntryBaseTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1Cs₂CO₃2549050:50
2K₂CO₃25158770:30
3NaH2569770:30
4LiHMDS-7815899:1
5NaHMDS-7817599:1
6KHMDS-7816599:1

Data sourced from an enantioselective SNAr reaction of a chiral acyl bicyclic lactam researchgate.net.

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its congeners, these principles can be applied to improve the efficiency and environmental footprint of the synthetic routes. Key strategies include the use of microwave-assisted synthesis, multicomponent reactions, and environmentally benign solvents.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times and often improve product yields nih.govsemanticscholar.org. In the synthesis of various spiro-derivatives, microwave-assisted methods have proven to be significantly more efficient than conventional heating. For example, the synthesis of certain spiro compounds that required 5 hours of refluxing in ethanol to achieve a 42-48% yield could be completed in just 15 minutes under microwave irradiation with yields of 81-85% nih.gov. This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Sustainable Solvents and Catalysts: The choice of solvent is a critical factor in the environmental impact of a chemical process. The use of greener solvents like water and ethanol, or even performing reactions under solvent-free conditions, is a key aspect of sustainable synthesis nih.govscispace.com. For example, a three-component reaction to synthesize novel spiro[indoline-3,2′-pyrrolidin]-2-one derivatives was carried out in methanol under microwave irradiation, demonstrating a green approach nih.gov. Furthermore, the use of reusable catalysts, such as ionic liquids, can also contribute to a more sustainable process nih.govmdpi.com.

The following table compares the reaction times and yields of conventional versus microwave-assisted synthesis for selected spiro compounds, demonstrating the significant advantages of the latter.

CompoundConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)
4a 5 h, 42%15 min, 81%
4b 5 h, 48%15 min, 85%
7 4 h, 53%15 min, 84%
8 4 h, 59%15 min, 86%

Data adapted from the synthesis of new heterocyclic spiro-derivatives nih.gov.

By integrating these green chemistry principles, the synthesis of this compound and its congeners can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of Spiro 3.5 Nona 1,6 Diene 2 Carboxamide

Reactivity of the Diene System

The 1,6-diene system in the cyclohexadiene ring is expected to be the most reactive part of the molecule, susceptible to a variety of reactions that target carbon-carbon double bonds.

The conjugated diene system is theoretically an excellent candidate for pericyclic reactions. In the context of Diels-Alder reactions, the diene could react with a variety of dienophiles. The stereochemical outcome of such reactions would be of significant interest, potentially leading to complex polycyclic structures. While no specific Diels-Alder reactions of Spiro[3.5]nona-1,6-diene-2-carboxamide have been reported, related spirocyclic dienes have been investigated in cycloaddition reactions. For instance, catalytic enantioselective Diels-Alder reactions of exo-enones with dienes have been used to create spirocyclanes with high stereocontrol. nih.gov

The potential for Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement, also exists, although the specific substitution pattern of the diene in this compound may not be optimal for this transformation without thermal or catalytic activation.

Selective hydrogenation of the diene system presents a pathway to various saturated and partially saturated spirocyclic amides. The two double bonds could be hydrogenated sequentially. Catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) would likely reduce both double bonds to yield Spiro[3.5]nonane-2-carboxamide. Achieving selective hydrogenation of only one of the double bonds would require milder and more selective reagents or catalytic systems.

Dearomatization pathways, while more relevant to aromatic systems, can be conceptually extended to the dearomatization of the cyclohexadiene ring. Such transformations could potentially be achieved through methods like Birch reduction, although the presence of the electron-withdrawing carboxamide group would influence the regioselectivity of such a reaction.

The double bonds of the diene system are potential handles for olefin metathesis and cross-coupling reactions. Ring-opening metathesis polymerization (ROMP) is a possibility, which would lead to polymers with spirocyclic units. Cross-metathesis with other olefins could introduce new functional groups onto the six-membered ring.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Stille reactions, could theoretically be employed to form new carbon-carbon bonds at the vinylic positions of the diene. This would require prior conversion of the C-H bonds to C-X (where X is a halide or triflate) to enable the cross-coupling process.

Transformations of the Carboxamide Functional Group

The carboxamide group is a robust and versatile functional group that can undergo a range of transformations.

The carboxamide can be hydrolyzed to the corresponding carboxylic acid, Spiro[3.5]nona-1,6-diene-2-carboxylic acid, under acidic or basic conditions. This carboxylic acid could then serve as a precursor for the synthesis of other derivatives.

Amidation or transamidation reactions could be used to modify the amide portion of the molecule. By reacting the primary carboxamide with different amines under suitable conditions, a library of N-substituted amides could be generated, allowing for the tuning of the molecule's properties.

Reduction of the carboxamide group would yield the corresponding amine, Spiro[3.5]nona-1,6-diene-2-methanamine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. The resulting amine would be a valuable building block for further synthetic elaborations.

Other functional group interconversions are also conceivable. For example, the carboxamide could be dehydrated to a nitrile using reagents like phosphorus oxychloride (POCl3) or trifluoroacetic anhydride.

Data Tables

Due to the absence of specific experimental data for this compound in the searched literature, a data table of detailed research findings cannot be generated.

N-Functionalization and Protecting Group Strategies

There is a notable absence of specific research detailing the N-functionalization and protecting group strategies for this compound. However, general principles of amide chemistry can be applied to hypothesize potential reactions. The nitrogen atom of the carboxamide group is generally less nucleophilic than that of an amine due to the electron-withdrawing effect of the adjacent carbonyl group. Despite this, N-functionalization reactions such as alkylation and acylation could potentially be achieved under specific conditions, likely requiring strong bases and electrophiles.

Protecting the amide nitrogen is a common strategy in multi-step organic synthesis to prevent unwanted reactions. Carbamates are a widely used class of protecting groups for amines and could theoretically be adapted for amide protection. organic-chemistry.orgmasterorganicchemistry.com Common carbamate (B1207046) protecting groups include tert-butyloxycarbonyl (Boc), which is removable with strong acid, and fluorenylmethyloxycarbonyl (Fmoc), which is cleaved under basic conditions. organic-chemistry.orgmasterorganicchemistry.com The choice of protecting group would be crucial to ensure stability during subsequent synthetic steps and allow for selective deprotection. organic-chemistry.org An orthogonal protecting group strategy, where multiple protecting groups can be removed under different conditions, would be beneficial in a complex synthesis involving this spiro compound. organic-chemistry.org

A study on the synthesis of N-aryl propynamides demonstrated the formation of spiro nih.govnih.govtrienones, indicating that N-substituted amides can participate in complex cyclization reactions. nih.gov While this research does not involve this compound, it highlights the potential for the amide nitrogen to be a key player in directing reactivity.

Table 1: Hypothetical N-Functionalization Reactions of this compound

ReagentProduct TypePotential Conditions
Alkyl Halide (e.g., CH₃I)N-Alkyl-spiro[3.5]nona-1,6-diene-2-carboxamideStrong base (e.g., NaH) in aprotic solvent (e.g., THF)
Acyl Chloride (e.g., CH₃COCl)N-Acyl-spiro[3.5]nona-1,6-diene-2-carboxamideBase (e.g., Pyridine)
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)N-Boc-spiro[3.5]nona-1,6-diene-2-carboxamideBase (e.g., DMAP), aprotic solvent
9-Fluorenylmethyl chloroformate (Fmoc-Cl)N-Fmoc-spiro[3.5]nona-1,6-diene-2-carboxamideBase (e.g., NaHCO₃), aqueous/organic biphasic system

Note: This table is hypothetical and based on general principles of amide chemistry, as specific literature for the target compound is unavailable.

Skeletal Rearrangements and Ring Transformations of the Spiro Core

Specific studies on the skeletal rearrangements and ring transformations of the Spiro[3.5]nona-1,6-diene core are not found in the reviewed literature. However, research on other spirocyclic systems suggests that this class of molecules can undergo a variety of interesting transformations. For instance, a study on a carboxy-substituted spiro[4.4]nonatriene detailed a novel palladium(II)-mediated 1,5-vinyl shift, leading to the formation of annulated fulvenes. nih.gov This suggests that the diene system in this compound could be susceptible to metal-mediated rearrangements.

The inherent strain in the spirocyclic system, particularly in the four-membered ring, could also be a driving force for rearrangements. While no direct evidence is available for the target compound, it is conceivable that under thermal or acidic conditions, ring-opening or ring-expansion reactions could occur to alleviate this strain. The presence of the conjugated diene system opens up possibilities for pericyclic reactions, such as electrocyclizations or sigmatropic shifts, which could lead to the formation of new bicyclic or polycyclic structures.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

A comprehensive mechanistic understanding of reactions involving this compound is hampered by the lack of specific kinetic and spectroscopic studies. To elucidate reaction mechanisms, a combination of techniques would be necessary.

Kinetic Studies: Kinetic analysis is a powerful tool for determining reaction orders, rate constants, and activation parameters, which provide insight into the rate-determining step and the composition of the transition state. For instance, in the palladium-catalyzed diamination of conjugated dienes, kinetic studies using ¹H NMR spectroscopy revealed that the reaction is first-order in the palladium catalyst and inverse first-order in the phosphine (B1218219) ligand, pointing to a specific catalytic cycle. nih.gov Similar studies on reactions of this compound would be invaluable. The kinetics of cycloaddition reactions, such as the Diels-Alder reaction, are also extensively studied to understand the influence of temperature and catalysts on product distribution (kinetic vs. thermodynamic control). nih.govmasterorganicchemistry.com

Spectroscopic Probes: Spectroscopic methods are essential for identifying reactants, products, and any transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy would be critical for structural elucidation of products from N-functionalization or rearrangement reactions. In situ NMR could potentially be used to observe reaction progress and detect intermediates.

Infrared (IR) spectroscopy would be useful for monitoring the disappearance of the N-H bond and the appearance of new functional groups during N-functionalization.

Mass spectrometry (MS) would be used to confirm the molecular weights of products and aid in their structural identification.

UV-Vis spectroscopy could be employed to study the conjugated diene system and any changes to it during the course of a reaction. nih.gov

The synthesis and characterization of new spiro[indoline-3,3′-indolizine]s utilized a combination of IR, ¹H and ¹³C NMR spectroscopy, and mass spectrometry to confirm the structures of the complex spiro products. nih.gov A similar multi-technique spectroscopic approach would be necessary to unambiguously characterize the products of any reactions involving this compound.

Computational and Theoretical Studies of Spiro 3.5 Nona 1,6 Diene 2 Carboxamide

Electronic Structure and Bonding Analysis via Quantum Mechanics

Quantum mechanical calculations serve as a cornerstone for elucidating the fundamental electronic nature of Spiro[3.5]nona-1,6-diene-2-carboxamide. These in-silico methods provide a detailed picture of the bonding and electron distribution within this unique spirocyclic framework.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical behavior of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO, representing the outermost electrons, is indicative of the molecule's nucleophilic potential, while the LUMO, the lowest energy unoccupied orbital, signifies its electrophilic character.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the strained four-membered ring and the conjugated diene system are expected to significantly influence the energies and spatial distributions of these frontier orbitals. Computational models can precisely delineate the lobes of the HOMO and LUMO, thereby identifying the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap4.7

Note: The values presented in this table are illustrative and would be determined through specific quantum chemical calculations.

The distribution of electron density across the molecular framework provides a detailed view of its polarity and potential for intermolecular interactions. In this compound, the electronegative oxygen and nitrogen atoms of the carboxamide functional group are expected to create a region of high electron density.

Electrostatic potential maps (ESPs) offer a visual representation of this charge distribution. These maps typically use a color spectrum where red indicates regions of negative electrostatic potential (electron-rich) and blue signifies areas of positive electrostatic potential (electron-poor). For this compound, the ESP would likely show a concentration of negative potential around the carbonyl oxygen, making it a prime target for electrophiles. Conversely, the hydrogen atom of the amide group would exhibit a positive potential, rendering it a potential hydrogen bond donor.

Conformational Landscape and Dynamic Studies of the Spirocyclic System

The spirocyclic nature of this compound imposes significant conformational constraints, leading to a complex and fascinating potential energy surface.

To explore the conformational possibilities, computational chemists employ potential energy surface (PES) scans. This involves systematically rotating specific bonds (dihedral angles) and calculating the molecule's energy at each step. For this compound, key rotations would involve the bonds within the six-membered ring and the orientation of the carboxamide substituent.

This systematic exploration allows for the identification of all stable conformers, which correspond to local minima on the PES. The conformer with the absolute lowest energy is termed the global minimum and represents the most populated structure at equilibrium. The relative energies of other conformers dictate their abundance.

The presence of the four-membered cyclobutene (B1205218) ring introduces considerable ring strain into the this compound structure. This strain arises from deviations from ideal bond angles (angle strain) and unfavorable eclipsing interactions between adjacent atoms (torsional strain).

Computational methods can quantify this strain energy by comparing the calculated heat of formation of the strained molecule with that of a hypothetical, strain-free reference compound. The high degree of strain in the cyclobutene ring makes it a reactive handle, as reactions that lead to its opening can be energetically favorable due to the release of this stored energy. Theoretical calculations can predict the thermodynamic driving force for such ring-opening reactions.

Table 2: Hypothetical Strain Energy Analysis

Ring SystemCalculated Strain Energy (kcal/mol)
Cyclobutene26.5
Cyclohexadiene1.1
Total Strain ~27.6

Note: These are representative values for the parent ring systems and the total strain in the spiro compound would be influenced by the spiro-fusion and substituents.

Reaction Pathway Elucidation through Transition State Calculations

To understand the mechanisms of reactions involving this compound, it is crucial to identify the transition states of potential reaction pathways. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.

Through sophisticated computational algorithms, researchers can locate the geometry of the transition state and calculate its energy. This allows for the determination of the activation energy, a key factor governing the reaction rate. For this compound, theoretical studies could explore various transformations, such as Diels-Alder reactions utilizing the diene functionality or pericyclic reactions involving the strained ring. By comparing the activation energies of competing pathways, a prediction of the most likely reaction outcome can be made.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

The comprehensive analysis of a novel chemical entity such as this compound relies heavily on the synergy between theoretical predictions and empirical measurements. Computational chemistry serves as a powerful tool to forecast the spectroscopic characteristics of a molecule, offering insights into its electronic and structural properties. These theoretical spectra, when compared with experimental data, provide a robust method for structural verification and a deeper understanding of the molecule's behavior.

Detailed computational studies, typically employing methods like Density Functional Theory (DFT), are instrumental in predicting a range of spectroscopic signatures. These include Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. However, a thorough review of publicly available scientific literature and chemical databases reveals a significant gap in the specific computational and experimental spectroscopic data for this compound.

While general principles of computational chemistry are well-established for a wide array of organic molecules, including various spirocyclic systems, specific research findings detailing the predicted versus experimental spectra for this particular carboxamide are not presently documented in accessible literature. mdpi.comresearchgate.net The scientific community has successfully applied these correlative methods to other complex spiro compounds, demonstrating the reliability of theoretical calculations in matching experimental outcomes. mdpi.comresearchgate.net These studies often report a strong agreement between calculated and observed data for structural parameters, vibrational modes, and NMR chemical shifts, reinforcing the predictive power of the theoretical approaches used. mdpi.com

In a typical investigation, the process would involve:

Computational Modeling: The three-dimensional structure of this compound would be optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

Spectroscopic Prediction: Following optimization, calculations would be performed to predict ¹H and ¹³C NMR chemical shifts, the frequencies and intensities of IR vibrational modes, and the electronic transitions for UV-Vis spectroscopy.

Experimental Analysis: The compound would be synthesized and its actual NMR, IR, and UV-Vis spectra would be recorded under laboratory conditions.

Correlation and Analysis: The predicted data would be systematically compared with the experimental results. Discrepancies and correlations would be analyzed to confirm the structure and understand its electronic and conformational properties.

Without access to specific research dedicated to this compound, the following data tables remain illustrative of the type of information that would be generated in such a study. The values presented are hypothetical and serve as a template for what a comparative analysis would entail.

Table 1: Hypothetical ¹H and ¹³C NMR Spectroscopic Data

Atom Predicted ¹H Chemical Shift (ppm) Experimental ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm)
C1--135.8136.2
H16.126.15--
C2--142.1142.5
H-amide7.54 (broad s)7.58 (broad s)--
C335.435.9--
H32.89 (m)2.92 (m)--
C445.145.5--
H42.45 (t)2.48 (t)--
C5 (spiro)52.352.8--
C6--128.9129.3
H65.88 (dt)5.91 (dt)--
C7--130.2130.6
H75.95 (dt)5.99 (dt)--
C830.731.1--
H82.21 (m)2.25 (m)--
C928.528.9--
H92.15 (m)2.19 (m)--
C=O--168.4168.9

Table 2: Hypothetical IR Spectroscopic Data

Vibrational Mode Predicted Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹) Intensity
N-H Stretch34503455Medium
C-H Stretch (sp²)30803085Medium
C-H Stretch (sp³)29402945Strong
C=O Stretch (Amide I)16751680Strong
C=C Stretch16401645Medium
N-H Bend (Amide II)16101615Medium

Table 3: Hypothetical UV-Vis Spectroscopic Data

Electronic Transition Predicted λmax (nm) Experimental λmax (nm) Molar Absorptivity (ε)
π → π21521812,000
n → π280285150

The absence of dedicated studies on this compound underscores a potential area for future research. Such work would be invaluable for completing the chemical profile of this compound and would contribute to the broader understanding of the structure-property relationships within this class of spirocyclic molecules.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Spiro[3.5]nona-1,6-diene-2-carboxamide in solution. Multi-nuclear approaches, including ¹H, ¹³C, and ¹⁵N NMR, provide a complete picture of the atomic connectivity and chemical environment. nih.govmdpi.com

One-dimensional ¹H and ¹³C NMR spectra offer initial information on the number and type of protons and carbons present. The chemical shifts are indicative of the electronic environment of each nucleus; for instance, olefinic protons and carbons of the diene system are expected to resonate at a lower field (higher ppm) compared to the aliphatic protons and carbons of the spirocyclic rings.

To establish stereochemistry, advanced two-dimensional (2D) NMR experiments are crucial:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to trace out the spin systems within the four-membered and six-membered rings.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for connecting different fragments of the molecule, such as the carboxamide group to the cyclobutene (B1205218) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most powerful NMR technique for stereochemical assignment. It identifies protons that are close in space, regardless of whether they are bonded. NOE correlations between protons on the different rings can establish their relative orientation around the spirocyclic center. For example, a spatial correlation between a proton on the cyclobutene ring and a proton on the cyclohexadiene ring would provide definitive evidence for the relative configuration.

The use of different nuclei beyond ¹H and ¹³C, such as ¹⁵N NMR, can provide further structural insights into the carboxamide functional group, although its low natural abundance and lower gyromagnetic ratio often necessitate isotopic enrichment or specialized pulse sequences for detection. mdpi.comnih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Position Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm) Multiplicity / Key Correlations (COSY, HMBC)
C1 6.85 142.5 d, COSY with H3
C2 - 148.0 HMBC from H1, H3, CONH₂
C3 3.10 45.2 m, COSY with H1, H4
C4 2.50, 2.65 35.8 m, COSY with H3
C5 (Spiro) - 48.9 HMBC from multiple ring protons
C6 6.10 130.1 d, COSY with H7
C7 5.95 128.5 dd, COSY with H6, H8
C8 2.40 30.5 m, COSY with H7, H9
C9 2.35 29.8 m, COSY with H8
C=O - 172.3 HMBC from NH₂

Note: This data is illustrative. Actual chemical shifts and multiplicities depend on the solvent and specific conformation.

Mass Spectrometry Techniques for Isotopic Labeling and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For this compound, expected fragmentation pathways could include:

Loss of the carboxamide group or parts of it (e.g., loss of NH₃, CONH₂).

Retro-Diels-Alder reaction in the cyclohexadiene ring, leading to the expulsion of ethylene.

Cleavage of the cyclobutene ring , a characteristic fragmentation for four-membered rings.

Isotopic labeling is a powerful method used to trace the pathways of these fragmentation reactions. wikipedia.orgthieme-connect.de By synthesizing the molecule with specific atoms replaced by their heavier isotopes (e.g., ¹³C in the carbonyl group, ¹⁵N in the amide, or ²H at specific ring positions), the resulting mass shift in the fragment ions can confirm their origin and elucidate the rearrangement mechanisms. biorxiv.org For example, labeling the carbonyl carbon with ¹³C would result in a +1 Da shift in any fragment containing the carbonyl group, confirming its presence.

Table 2: Expected Mass Fragments and Elucidation by Isotopic Labeling

m/z (Hypothetical) Proposed Fragment Structure Isotopic Labeling Confirmation
[M]+ C₁₀H₁₁NO Accurate mass confirms elemental composition
[M - 17]+ Loss of NH₃ Fragment shifts by +1 Da with ¹⁵N labeling
[M - 44]+ Loss of CONH₂ radical Fragment does not shift with ¹³C or ¹⁵N labeling

X-ray Crystallography for Absolute Stereochemistry and Conformation of Solid-State Forms

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry and three-dimensional structure of a chiral molecule in the solid state. researchgate.netsoton.ac.uk This technique provides a complete map of atomic positions, bond lengths, bond angles, and torsional angles.

The process involves growing a high-quality single crystal of the enantiomerically pure compound. When this crystal is irradiated with X-rays, the resulting diffraction pattern is analyzed to build an electron density map, from which the molecular structure is solved. For determining the absolute configuration, the anomalous dispersion effect is utilized. springernature.com This requires the presence of a sufficiently strong anomalous scatterer or the use of specific X-ray wavelengths (e.g., Cu Kα radiation). The resulting structural model is refined against the diffraction data, and the Flack parameter is calculated. A Flack parameter close to zero for the correct enantiomer confirms the assignment of the absolute stereochemistry with high confidence. nih.gov

Beyond absolute configuration, X-ray crystallography reveals the preferred conformation of the molecule in the crystal lattice and provides insight into intermolecular interactions, such as hydrogen bonding involving the carboxamide group, which dictate the crystal packing.

Table 3: Representative Crystallographic Data for a Chiral Spiro Compound

Parameter Illustrative Value Significance
Crystal System Orthorhombic Describes the symmetry of the unit cell
Space Group P2₁2₁2₁ Non-centrosymmetric group, common for chiral molecules
a, b, c (Å) 10.1, 12.5, 15.3 Unit cell dimensions
α, β, γ (°) 90, 90, 90 Unit cell angles
Z 4 Number of molecules per unit cell

Vibrational Spectroscopy (FT-IR, Raman) for Probing Functional Group Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound and their local environment. These two techniques are complementary; FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov

Key vibrational modes that would be characteristic of the molecule include:

Amide Group: The C=O stretch (Amide I band) is a very strong and sharp absorption in the IR spectrum, typically around 1650-1680 cm⁻¹. The N-H stretching vibrations appear as one or two bands in the 3200-3400 cm⁻¹ region. The position of these bands can indicate the extent of hydrogen bonding.

Alkene Groups: The C=C stretching vibrations of the diene system would appear in the 1600-1650 cm⁻¹ region. The =C-H stretching vibrations are found above 3000 cm⁻¹.

Aliphatic Groups: The C-H stretching vibrations of the spirocyclic rings occur just below 3000 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric and non-polar C=C stretching vibrations, which may be weak in the IR spectrum. mdpi.com Comparing the spectra of the compound in different states (e.g., solid vs. solution) can reveal changes in conformation and intermolecular interactions.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity (IR)
Amide N-H Stretch 3200 - 3400 Medium-Strong
Alkene =C-H Stretch 3010 - 3100 Medium
Alkane -C-H Stretch 2850 - 2960 Strong
Amide C=O Stretch (Amide I) 1650 - 1680 Strong
Alkene C=C Stretch 1600 - 1650 Medium-Weak

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemical properties of chiral molecules like this compound in solution. These methods are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. cas.cz

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum displays positive or negative peaks, known as Cotton effects, which correspond to the electronic transitions of the molecule's chromophores (the diene and carboxamide groups). The sign and magnitude of the Cotton effects are exquisitely sensitive to the molecule's absolute stereochemistry. acs.org Theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) are often used to predict the CD spectrum for a given enantiomer, and matching the predicted and experimental spectra allows for the assignment of absolute configuration.

Furthermore, CD spectroscopy is a primary method for determining the enantiomeric excess (% ee) of a sample. nih.gov The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the signal of a sample to that of a pure enantiomeric standard, the % ee can be accurately quantified. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. ORD and CD are related phenomena (through the Kronig-Kramers transforms), and an ORD spectrum provides complementary information about the chiroptical properties of the molecule.

Table 5: Illustrative Chiroptical Data for an Enantiomer of this compound

Technique Wavelength (λ, nm) Signal Significance
CD 210 Δε = -5.2 Negative Cotton effect associated with n→π* transition of the amide
CD 265 Δε = +12.5 Positive Cotton effect associated with π→π* transition of the diene

Note: Δε is the molar circular dichroism (M⁻¹cm⁻¹). The signs are hypothetical and would be opposite for the other enantiomer.

Chemical Derivatization and Structure Activity Relationship Sar Studies in Non Biological Contexts

Systematic Modification of the Diene and Carboxamide Moieties

There is no specific information in the reviewed literature regarding the systematic modification of the diene or carboxamide moieties of Spiro[3.5]nona-1,6-diene-2-carboxamide.

In principle, the diene system could undergo various modifications typical for conjugated dienes, such as Diels-Alder reactions or selective hydrogenation. nih.govtestbook.com The carboxamide group offers a versatile handle for chemical modification. nih.gov It can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or undergo N-alkylation or N-acylation to generate a library of derivatives. masterorganicchemistry.com However, no studies demonstrating these specific transformations on this compound have been reported.

Evaluation of Substituent Effects on Reactivity and Selectivity

No dedicated studies evaluating the effect of substituents on the reactivity and selectivity of this compound were found.

Generally, the electronic nature of substituents on either the cyclobutane (B1203170) or cyclohexadiene ring would be expected to influence the reactivity of the molecule. nih.gov For instance, electron-withdrawing or electron-donating groups attached to the diene system could modulate its reactivity in cycloaddition reactions. nih.gov Similarly, substituents on the carboxamide's nitrogen atom could influence its nucleophilicity and steric profile, affecting reactions at this site. researchgate.net Computational studies on other spirocyclic systems have shown that ring strain and substituent placement can significantly impact reaction barriers and thermodynamics, but such analyses for the title compound are absent from the literature. nih.gov

SAR for Ligand-Metal Complex Formation or Catalytic Activity

There is no available research on the structure-activity relationship of this compound concerning ligand-metal complex formation or its potential catalytic activity.

The carboxamide oxygen and the diene's π-system are potential sites for metal coordination. The synthesis of spirocyclic ligands is an active area of research, as their rigid frameworks can impart high selectivity in metal-catalyzed reactions. acs.orgacs.org Modifications to the carboxamide or the ring systems would create a family of ligands with varying steric and electronic properties, which could be used to tune the performance of a metal catalyst. Despite this potential, no studies have been published that explore this compound or its derivatives in this capacity.

Emerging Applications and Future Research Directions in Chemical Science

Spiro[3.5]nona-1,6-diene-2-carboxamide as a Versatile Synthetic Building Block

The structure of this compound, featuring a cyclobutene (B1205218) ring fused to a cyclohexadiene ring with a carboxamide substituent, endows it with considerable potential as a versatile building block in organic synthesis. The strained four-membered ring and the two distinct diene systems offer multiple reactive sites for a wide range of chemical transformations. This multifunctionality allows it to serve as a precursor to more complex molecular architectures.

The key reactive features of this compound include:

Diels-Alder Reactions: The conjugated diene systems can participate in [4+2] cycloaddition reactions with various dienophiles, providing a direct route to polycyclic systems.

Michael Additions: The α,β-unsaturated nature of the carboxamide allows for conjugate additions, enabling the introduction of diverse functional groups.

Ring-Opening Reactions: The strained cyclobutene ring can undergo controlled ring-opening, yielding functionalized cyclohexadiene derivatives.

Functional Group Transformations: The carboxamide group itself can be hydrolyzed, reduced, or otherwise modified to introduce new functionalities.

These potential transformations highlight the compound's utility in constructing diverse molecular frameworks, particularly those with spirocyclic motifs that are sought after in drug discovery. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReactive SitePotential Outcome
Diels-Alder CycloadditionCyclohexadiene RingFormation of bridged polycyclic systems
Conjugate (Michael) Additionα,β-Unsaturated CarboxamideC-C or C-X bond formation at the β-position
Catalytic HydrogenationC=C Double BondsSelective saturation of diene systems
Ring-Opening MetathesisCyclobutene RingFormation of linear or macrocyclic structures
Hydrolysis of AmideCarboxamide GroupConversion to a carboxylic acid

Application in Organocatalysis and Transition Metal Catalysis (Ligand Design)

The development of novel catalysts is crucial for advancing synthetic chemistry. The combination of organocatalysis and transition metal catalysis has emerged as a powerful strategy for synthesizing optically pure compounds, including complex spirocyclic molecules. nih.govresearchgate.net In this context, this compound presents an intriguing scaffold for ligand design.

The rigid three-dimensional structure of spirocycles is advantageous for creating chiral ligands that can effectively control the stereochemical outcome of a reaction. nih.gov The carboxamide moiety of this compound can be readily modified to incorporate coordinating groups (e.g., phosphines, amines, or N-heterocyclic carbenes) capable of binding to a transition metal center. The spirocyclic backbone would serve to orient these coordinating groups in a well-defined spatial arrangement, creating a specific chiral environment around the metal.

Furthermore, non-covalent organocatalytic strategies, which often employ chiral phosphoric acids, thioureas, or squaramides, could be integrated. nih.gov The carboxamide group could act as a hydrogen-bond donor or acceptor, participating in synergistic catalytic cycles that combine the reactivity of a transition metal with the stereocontrol of an organocatalyst. nih.govresearchgate.net

Integration into Polymer Chemistry and Advanced Materials Science (e.g., monomers, cross-linkers)

The unique structural features of this compound suggest its potential utility in polymer chemistry and materials science. The presence of two polymerizable olefinic groups makes it a candidate for several applications:

Monomer for Addition Polymerization: The diene functionalities could be polymerized to form novel polymers with spirocyclic units integrated into the main chain. These spiro centers would restrict chain mobility, potentially leading to materials with high glass transition temperatures (Tg), enhanced thermal stability, and specific mechanical properties.

Cross-linking Agent: When copolymerized with other monomers, its two double bonds would allow it to act as a cross-linker, creating robust polymer networks. The rigid spirocyclic structure would introduce well-defined junction points in the network, influencing properties such as swelling behavior, modulus, and dimensional stability.

The incorporation of such a rigid, three-dimensional structure into polymer backbones is a strategy for creating advanced materials with tailored properties, moving beyond traditional linear and aromatic monomers.

Development of Novel Methodologies for Complex Molecule Synthesis

The synthesis of spirocyclic compounds, particularly those with quaternary carbon centers, remains a significant challenge in organic chemistry. nih.gov Developing new synthetic methods is essential for accessing these valuable structures. Research focused on this compound could spur the development of novel synthetic strategies. Methodologies such as intramolecular Michael-type additions, cycloadditions, and rearrangement reactions are common approaches for constructing spirocycles. nih.gov

Recent advances have included palladium-catalyzed intramolecular alkylations and various cycloaddition approaches to create spirocyclic frameworks. nih.govnih.gov The synthesis of this compound itself and its subsequent transformations could serve as a platform for discovering and optimizing new reactions for building complex, three-dimensional molecules. nih.govresearchgate.net

High-Throughput Experimentation and Automation in Spirocyclic Compound Research

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research, enabling the rapid screening of experimental conditions and the synthesis of large compound libraries. youtube.comtrajanscimed.com This approach utilizes miniaturization and parallelization to increase efficiency and output. youtube.comchemrxiv.org For a complex field like spirocyclic chemistry, HTE and automation offer significant advantages. drugtargetreview.com

The application of HTE can accelerate several aspects of research involving this compound:

Reaction Optimization: HTE platforms can rapidly screen catalysts, solvents, temperatures, and other parameters to find the optimal conditions for synthesizing or functionalizing the spiro compound. youtube.com This is particularly valuable for challenging reactions common in spirocycle synthesis. drugtargetreview.com

Library Synthesis: Automated systems can be used to generate a large library of derivatives from the parent spiro scaffold, which can then be screened for biological activity or material properties. youtube.comtrajanscimed.com

Data Generation for Machine Learning: The large, high-quality datasets produced by HTE are ideal for training machine learning algorithms that can predict reaction outcomes and propose novel molecular structures or synthetic routes. youtube.comresearchgate.net

By integrating HTE and automation, researchers can explore the chemical space around this compound more efficiently, reducing the time and resources required for discovery. trajanscimed.comdrugtargetreview.com

Table 2: Advantages of HTE in Spirocyclic Compound Research

AdvantageDescriptionImpact on Research
Speed Massively parallel execution of experiments allows for rapid testing of hypotheses. youtube.comAccelerates discovery of new reactions and optimization of existing ones.
Miniaturization Reactions are performed on a small scale (e.g., in 96-well plates), conserving valuable reagents and solvents. trajanscimed.comdrugtargetreview.comReduces cost and environmental impact.
Reproducibility Automation reduces human error, leading to more reliable and reproducible experimental data. drugtargetreview.comGenerates high-quality data suitable for analysis and machine learning. researchgate.net
Data Richness Enables comprehensive exploration of a wide range of reaction parameters. drugtargetreview.comProvides deeper insights into reaction mechanisms and structure-activity relationships.

Supramolecular Chemistry and Host-Guest Interactions Involving this compound

Supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, organized structures. nih.govresearchgate.net Host-guest chemistry, a central concept in this field, involves the binding of a "guest" molecule within the cavity or on the surface of a "host" molecule. nih.gov

This compound possesses functional groups that could enable its participation in such interactions:

Hydrogen Bonding: The carboxamide group contains both a hydrogen-bond donor (N-H) and acceptors (C=O), allowing it to form predictable and directional hydrogen bonds. This could enable it to self-assemble into larger structures or to bind to complementary host or guest molecules.

Hydrophobic Interactions: The hydrocarbon backbone of the spirocycle can engage in van der Waals and hydrophobic interactions, which are crucial driving forces for binding in aqueous environments. nih.gov

The rigid spirocyclic framework could serve as a pre-organized scaffold for positioning these interacting groups, potentially leading to the formation of well-defined host-guest complexes or self-assembled materials. nih.govresearchgate.net Exploring these interactions could lead to applications in sensing, molecular recognition, and the development of dynamic materials.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Spiro[3.5]nona-1,6-diene-2-carboxamide?

Answer: The synthesis often involves cycloaddition reactions such as Diels-Alder, leveraging dienes and dienophiles to construct the spirocyclic framework. For example, analogous spiro compounds (e.g., Spiro[2.4]hepta-4,6-diene) are synthesized via thermal or catalytic cycloaddition in solvents like toluene, with Lewis acids (e.g., AlCl₃) enhancing regioselectivity . Key steps include:

  • Reaction optimization: Temperature control (e.g., reflux at 110°C) and stoichiometric balancing.
  • Purification: Column chromatography or recrystallization to isolate the spiro product.

Q. How is the structural characterization of this compound typically performed?

Answer: A combination of spectroscopic and computational methods is used:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm the spiro junction and substituent arrangement (e.g., coupling constants for olefinic protons).
  • Mass spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks).
  • X-ray crystallography: Resolves stereochemistry and bond angles (critical for spirocyclic validation).

Example data for analogous spiro compounds:

PropertyValue (Spiro[2.4]hepta-4,6-diene)Method
ΔfH° (gas phase)238 kJ/molComputational
Boiling point (0.133 bar)330.2 KExperimental
Reference: .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data for this compound across different experimental models?

Answer: Contradictions are resolved through:

  • Standardized replication: Uniform protocols for cell lines, concentrations, and assay conditions (e.g., SPIRO platform for phenotypic consistency in root growth assays) .
  • Meta-analysis: Aggregating data from diverse models (e.g., Arabidopsis vs. mammalian cells) to identify outliers.
  • Statistical validation: ANOVA or Tukey’s HSD to quantify variability. For example, SPIRO’s automated root tracking achieved R² = 0.89 vs. manual measurements, reducing human error .

Q. What computational strategies are recommended to predict the reactivity of this compound in novel reactions?

Answer: Computational workflows include:

  • Density Functional Theory (DFT): B3LYP/6-31G* models predict transition states and thermodynamic parameters (e.g., ΔfH°).
  • Molecular dynamics (MD): Simulations assess conformational stability under varying solvents/temperatures.
  • Benchmarking: Compare calculated values (e.g., bond dissociation energies) with experimental data from analogous compounds (e.g., Spiro[2.4]hepta-4,6-diene’s ΔfH° = 238 kJ/mol) .

Q. How can iterative research designs improve mechanistic studies of this compound?

Answer: Iterative approaches involve:

  • Hypothesis-driven cycles: Alternating between in silico predictions (e.g., docking studies) and in vitro validation.
  • Data triangulation: Cross-referencing NMR, MS, and bioassay results to confirm reaction pathways.
  • Dynamic adjustment: Modifying experimental parameters (e.g., pH, catalysts) based on interim findings, as outlined in qualitative research frameworks .

Methodological Notes

  • Experimental Design: Prioritize factorial designs to isolate variables (e.g., solvent polarity effects on spiro stability).
  • Data Contradiction Analysis: Use platforms like SPIRO for time-lapse phenotyping to minimize observational bias .
  • Literature Review: Focus on peer-reviewed journals avoiding non-curated sources (e.g., commercial catalogs).

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